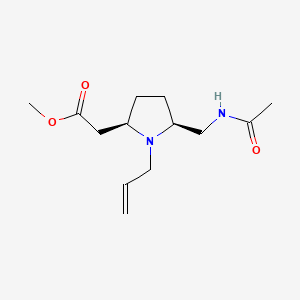
rac-methyl 2-((2R,5S)-5-(acetamidomethyl)-1-allylpyrrolidin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le rac-méthyl 2-((2R,5S)-5-(acétamidométhyl)-1-allylpyrrolidin-2-yl)acétate est un composé organique synthétique qui appartient à la classe des dérivés de la pyrrolidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du rac-méthyl 2-((2R,5S)-5-(acétamidométhyl)-1-allylpyrrolidin-2-yl)acétate implique généralement les étapes suivantes :
Formation du cycle pyrrolidine : Cela peut être réalisé par une réaction de cyclisation impliquant un précurseur approprié.
Introduction du groupe allyle : Le groupe allyle peut être introduit par une réaction d’allylation utilisant des halogénures d’allyle.
Substitution acétamidométhyl : Le groupe acétamidométhyl peut être introduit par une réaction d’acylation utilisant de l’anhydride acétique ou du chlorure d’acétyle.
Estérification : La dernière étape implique une estérification pour former l’ester méthylique.
Méthodes de production industrielle
Les méthodes de production industrielle de tels composés impliquent souvent l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe allyle.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle de l’ester.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe acétamidométhyl.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés pour les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner un époxyde, tandis que la réduction peut donner un alcool.
Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que l’inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Enquête sur ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires ou analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action du rac-méthyl 2-((2R,5S)-5-(acétamidométhyl)-1-allylpyrrolidin-2-yl)acétate implique son interaction avec des cibles moléculaires spécifiques. Il peut s’agir d’enzymes, de récepteurs ou d’autres protéines. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui entraîne diverses réponses biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Méthyl 2-(pyrrolidin-2-yl)acétate : Un analogue plus simple sans les groupes acétamidométhyl et allyle.
N-acétylpyrrolidine : Dépourvu des groupes ester et allyle, mais contenant le groupe acétamidométhyl.
Allylpyrrolidine : Contient le groupe allyle, mais est dépourvu des groupes ester et acétamidométhyl.
Unicité
Le rac-méthyl 2-((2R,5S)-5-(acétamidométhyl)-1-allylpyrrolidin-2-yl)acétate est unique en raison de la combinaison de ses groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C13H22N2O3 |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
methyl 2-[(2R,5S)-5-(acetamidomethyl)-1-prop-2-enylpyrrolidin-2-yl]acetate |
InChI |
InChI=1S/C13H22N2O3/c1-4-7-15-11(8-13(17)18-3)5-6-12(15)9-14-10(2)16/h4,11-12H,1,5-9H2,2-3H3,(H,14,16)/t11-,12+/m1/s1 |
Clé InChI |
HWMNUXYUFWYFTB-NEPJUHHUSA-N |
SMILES isomérique |
CC(=O)NC[C@@H]1CC[C@@H](N1CC=C)CC(=O)OC |
SMILES canonique |
CC(=O)NCC1CCC(N1CC=C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















